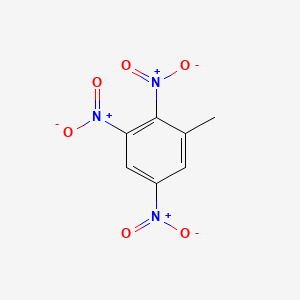

2,3,5-Trinitrotoluene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSCKRLVSINLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209736 | |

| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-74-5 | |

| Record name | 2,3,5-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,3,5-Trinitrotoluene

An In-depth Technical Guide on the Physicochemical Properties of 2,3,5-Trinitrotoluene

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates essential quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this nitroaromatic compound. For comparative context, data for the more extensively studied isomer, 2,4,6-trinitrotoluene (B92697) (TNT), is also included.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its well-known isomer, 2,4,6-trinitrotoluene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-74-5 | [1][2][3] |

| Molecular Formula | C₇H₅N₃O₆ | [1][3] |

| Molecular Weight | 227.13 g/mol | [1][3][4] |

| Melting Point | 97.2 °C | [5] |

| Boiling Point | 405.2 °C at 760 mmHg | [1] |

| Density | 1.608 g/cm³ | [1] |

| Flash Point | 213.5 °C | [1] |

| Refractive Index | 1.637 | [1] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3447 kJ/mol | [3] |

Table 2: Comparative Physicochemical Properties of 2,4,6-Trinitrotoluene (TNT)

| Property | Value | Reference |

| CAS Number | 118-96-7 | [6] |

| Appearance | Pale yellow crystalline solid | [6][7] |

| Melting Point | 80.9 °C | [5][7] |

| Boiling Point | 240 °C (explodes) | [7] |

| Density | 1.654 g/cm³ | [5][7] |

| Solubility in Water | 0.13 g/L (at 20 °C) | [8][9][10] |

| Solubility in Other Solvents | Soluble in diethyl ether, acetone, benzene, and pyridine. | [8] |

| Vapor Pressure | 0.0002 mmHg (at 20 °C) | [6][8] |

Synthesis Pathway and Logical Relationships

The synthesis of trinitrotoluene isomers is a multi-step process involving the nitration of toluene. The logical workflow for characterizing the compound's properties follows a standard sequence of analytical procedures.

Caption: General three-step synthesis of trinitrotoluene from toluene.

Caption: Workflow for the characterization of key physicochemical properties.

Experimental Protocols

The determination of the physicochemical properties of nitroaromatic compounds like this compound requires precise and standardized experimental methods.

Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, and a sample of purified this compound.

-

Procedure:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled rate. A rapid rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point of the substance.

-

Determination of Density (Gas Pycnometry)

-

Objective: To determine the skeletal density of the solid compound.

-

Apparatus: Gas pycnometer, analytical balance, and a sample of this compound.

-

Procedure:

-

The mass of the this compound sample is accurately measured using an analytical balance.

-

The weighed sample is placed into the sample chamber of the gas pycnometer.

-

The chamber is sealed, and an inert gas, typically helium, is introduced into a reference chamber of a known volume at a specific pressure.

-

The gas is then allowed to expand into the sample chamber.

-

Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated using the ideal gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath or shaker, analytical balance, filtration system (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature shaker bath, typically set at 25 °C.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved phases.

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid particles.

-

The concentration of this compound in the filtered aqueous solution is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC). The solubility is reported in units such as mg/L or mol/L.[11] The solubility of trinitrotoluene in water is known to increase with temperature.[11]

-

References

- 1. echemi.com [echemi.com]

- 2. This compound | 609-74-5 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 609-74-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. TNT - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Trinitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 9. Trinitrotoluene [chemeurope.com]

- 10. lookchem.com [lookchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2,3,5-trinitrobenzene (CAS 609-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2,3,5-trinitrobenzene, also known as 2,3,5-trinitrotoluene, is a nitroaromatic hydrocarbon with the CAS number 609-74-5. While its isomer, 2,4,6-trinitrotoluene (B92697) (TNT), is a well-known explosive, this compound is of significant interest in various research fields, including environmental science and analytical chemistry. It is often found as an impurity in the manufacturing of military-grade TNT and is a subject of study in the analysis of explosive residues and environmental contamination. This guide provides a comprehensive overview of the chemical and physical properties of 1-methyl-2,3,5-trinitrobenzene, detailed experimental protocols for its analysis, and a discussion of its environmental fate.

Chemical and Physical Properties

The chemical and physical properties of 1-methyl-2,3,5-trinitrobenzene are summarized in the tables below. This data is essential for understanding its behavior in various experimental and environmental conditions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₆ | [1][2] |

| Molecular Weight | 227.13 g/mol | [1][2] |

| Appearance | White powder | |

| Melting Point | 97.2 - 97.5 °C | |

| Boiling Point | 405.2 °C at 760 mmHg | [1] |

| Density | 1.608 g/cm³ | [1] |

| Flash Point | 213.5 °C | [1] |

| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol. | |

| LogP (Octanol/Water Partition Coefficient) | 3.28920 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Values and Interpretation | Source(s) |

| FT-IR (cm⁻¹) | Characteristic peaks for nitro groups (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), C-H stretching of the methyl group (around 2920-2980 cm⁻¹), and aromatic C-H and C=C stretching. | |

| ¹H NMR (ppm) | Aromatic protons typically appear in the downfield region (around 8.0-9.0 ppm), and the methyl protons appear as a singlet in the upfield region (around 2.5-3.0 ppm). The exact chemical shifts can vary depending on the solvent. | [3] |

| ¹³C NMR (ppm) | Aromatic carbons typically appear in the range of 120-150 ppm, with carbons attached to nitro groups being more deshielded. The methyl carbon appears in the upfield region (around 15-25 ppm). | [3] |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at m/z 227. Fragmentation patterns would show losses of nitro groups (NO₂) and other characteristic fragments. | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 1-methyl-2,3,5-trinitrobenzene.

Synthesis of this compound

The synthesis of specific isomers of trinitrotoluene is a complex process. The following is a general laboratory-scale procedure for the nitration of toluene (B28343), which produces a mixture of isomers including this compound. Separation of the desired isomer requires chromatographic techniques.

Materials:

-

Toluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography column (e.g., silica (B1680970) gel)

-

Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Nitration Mixture Preparation: In a round-bottom flask cooled in an ice bath, slowly add a 2:1 molar ratio of concentrated sulfuric acid to concentrated nitric acid. This mixture should be prepared with extreme caution due to its highly exothermic and corrosive nature.

-

Nitration of Toluene: While maintaining the temperature below 10 °C, slowly add toluene to the nitrating mixture with constant stirring. The reaction is highly exothermic and temperature control is critical to prevent runaway reactions and the formation of unwanted byproducts.

-

Reaction Progression: After the addition of toluene is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 60-70 °C for 1-2 hours to promote dinitration and trinitration.

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. The crude product, a mixture of nitrotoluene isomers, will precipitate as a yellowish solid.

-

Neutralization and Extraction: Filter the solid product and wash it with cold water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid. The product can then be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water in a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting mixture of trinitrotoluene isomers can be separated using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound isomer.

Analytical Methods

GC-MS is a powerful technique for the separation and identification of TNT isomers and their degradation products.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for semi-volatile compounds (e.g., HP-5MS or equivalent)

-

Injector: Split/splitless or programmable temperature vaporization (PTV)

-

Carrier gas: Helium

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent such as acetonitrile (B52724) or methanol. For environmental samples (soil, water), an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is required.

-

Injection: Inject 1-2 µL of the sample into the GC. The injector temperature should be optimized to ensure vaporization without thermal degradation (typically around 250 °C).

-

GC Separation: A typical temperature program for the oven would be: initial temperature of 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. A scan range of m/z 40-400 is typically used.

-

Data Analysis: Identify 1-methyl-2,3,5-trinitrobenzene by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard method.[4][5]

HPLC with UV detection is a common method for the analysis of nitroaromatic compounds.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column or a specialized column for explosives analysis

-

Mobile phase: A gradient of acetonitrile and water is commonly used.

Procedure:

-

Sample Preparation: Prepare the sample as described for GC-MS analysis. Ensure the sample is filtered before injection.

-

Mobile Phase: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 70%) over 15-20 minutes.

-

Injection: Inject 10-20 µL of the sample.

-

Separation and Detection: The separation is performed at a constant flow rate (e.g., 1 mL/min). The UV detector is typically set to a wavelength where nitroaromatic compounds have strong absorbance, such as 254 nm.

-

Data Analysis: Identify 1-methyl-2,3,5-trinitrobenzene by its retention time. Quantification is achieved by comparing the peak area to a calibration curve prepared from standards.[2][6]

Environmental Fate and Degradation

1-Methyl-2,3,5-trinitrobenzene, like other TNT isomers, is an environmental contaminant of concern at sites of munitions manufacturing and use. Its fate in the environment is governed by processes such as photolysis, hydrolysis, and biodegradation.

The biodegradation of trinitrotoluene isomers can occur under both aerobic and anaerobic conditions. The primary transformation pathways involve the reduction of the nitro groups to amino groups, leading to the formation of various aminodinitrotoluenes and diaminonitrotoluenes. These transformation products can then undergo further degradation or become incorporated into soil organic matter.[7]

Below is a simplified representation of the initial steps in the aerobic and anaerobic degradation pathways of a generic trinitrotoluene isomer.

Caption: Simplified pathways for the environmental degradation of trinitrotoluene isomers.

Experimental Workflow for Analysis of Environmental Samples

The analysis of 1-methyl-2,3,5-trinitrobenzene in environmental samples requires a systematic workflow to ensure accurate and reliable results. The following diagram illustrates a typical workflow from sample collection to data analysis.

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

1-Methyl-2,3,5-trinitrobenzene is a compound of significant interest due to its presence as an isomer in commercial and military-grade TNT and its implications for environmental monitoring and remediation. This guide has provided a detailed overview of its chemical and physical properties, along with standardized protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter this compound in their work. A thorough understanding of its characteristics and analytical methodologies is crucial for accurate research and effective environmental management.

References

- 1. quora.com [quora.com]

- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. dl.astm.org [dl.astm.org]

- 5. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to the Molecular Structure and Isomerism of 2,3,5-Trinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and isomerism of 2,3,5-trinitrotoluene, an asymmetrical isomer of the more common 2,4,6-trinitrotoluene (B92697) (TNT). This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and presents visualizations of its isomeric relationships and analytical workflows.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₅N₃O₆, is a solid organic compound with a molecular weight of approximately 227.13 g/mol .[1] Its chemical structure consists of a toluene (B28343) ring substituted with three nitro groups (-NO₂) at the 2, 3, and 5 positions. This asymmetrical substitution pattern leads to distinct physicochemical properties compared to its more stable and widely studied isomer, 2,4,6-trinitrotoluene.

A summary of the key physicochemical properties of this compound and its common isomers is presented in Table 1 for comparative analysis.

Table 1: Physicochemical Properties of Trinitrotoluene Isomers

| Property | This compound | 2,4,6-Trinitrotoluene | 2,4,5-Trinitrotoluene | 2,3,4-Trinitrotoluene |

| CAS Number | 609-74-5[1] | 118-96-7[2] | 610-25-3[3] | 602-29-9[4] |

| Molecular Weight ( g/mol ) | 227.13[1] | 227.13[2] | 227.13[3] | 227.13[4] |

| Melting Point (°C) | 97[5] | 80.7[2] | 104 | 112 |

| Appearance | - | Pale yellow solid[2] | - | - |

Isomerism of Trinitrotoluene

Trinitrotoluene exists in several isomeric forms, with the position of the three nitro groups on the toluene ring determining the specific isomer. The most common and well-known isomer is 2,4,6-trinitrotoluene, often referred to simply as TNT. Other isomers, including this compound, are typically formed as byproducts during the synthesis of 2,4,6-TNT.[2] The isomeric relationship between these compounds is depicted in the following diagram.

Caption: Isomeric relationship of trinitrotoluenes.

Experimental Protocols

Synthesis of Trinitrotoluene Isomers

The industrial production of trinitrotoluene involves a multi-step nitration of toluene.[2] This process typically yields a mixture of isomers, with 2,4,6-trinitrotoluene being the primary product. A general laboratory-scale synthesis is as follows:

-

Mononitration: Toluene is first nitrated with a mixture of concentrated nitric acid and sulfuric acid to produce a mixture of mononitrotoluene isomers.

-

Dinitration: The mononitrotoluene mixture is then subjected to a stronger nitrating agent, typically a mixture of fuming nitric acid and sulfuric acid, to yield dinitrotoluene isomers.

-

Trinitration: The final nitration step to form trinitrotoluene requires even more vigorous conditions, often using a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid).[2]

Separation and Purification of this compound

The separation of this compound from the mixture of isomers is a critical and often challenging step. Several methods have been employed for this purpose:

-

Fractional Crystallization: This method relies on the differences in solubility of the various isomers in a given solvent. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize and isolate the desired isomer.

-

Chromatography: Gas chromatography (GC) and column chromatography have been successfully used to separate trinitrotoluene isomers.[6][7] In column chromatography, a polar adsorbent like silica (B1680970) gel is often used, and the isomers are separated based on their differential adsorption and elution with a suitable solvent system.[7]

-

Solvent Extraction: This technique utilizes the partitioning of the isomers between two immiscible liquid phases to achieve separation.

A general workflow for the synthesis and separation of this compound is illustrated in the following diagram.

Caption: Synthesis and separation workflow.

Characterization Techniques

The characterization of this compound and its isomers relies on a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the different isomers by providing information about the chemical environment of the hydrogen and carbon atoms.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the nitro groups and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

X-ray Crystallography: This technique can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample, providing definitive structural information, including bond lengths and angles.

While specific experimental data for this compound is not as readily available as for the 2,4,6-isomer, the general principles of these techniques apply to its characterization.

Conclusion

This compound represents an important, albeit less common, isomer of trinitrotoluene. Understanding its molecular structure, properties, and the methods for its synthesis and characterization is crucial for researchers in various fields, including materials science, environmental science, and forensic analysis. The data and protocols presented in this guide provide a foundational resource for professionals working with this and related compounds. Further research is warranted to fully elucidate the spectroscopic and crystallographic properties of this compound to the same extent as its more prevalent isomer.

References

- 1. guidechem.com [guidechem.com]

- 2. TNT - Wikipedia [en.wikipedia.org]

- 3. 2,4,5-Trinitrotoluene | C7H5N3O6 | CID 11878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4-Trinitrotoluene | C7H5N3O6 | CID 11763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4258224A - Process for recovering TNT isomers - Google Patents [patents.google.com]

- 8. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thermal Instability of Asymmetrical Trinitrotoluene Isomers: A Technical Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition of asymmetrical isomers of trinitrotoluene (TNT). While the symmetrical 2,4,6-TNT isomer is the most well-known and studied, its asymmetrical counterparts, often present as impurities in military-grade TNT, possess distinct thermal behaviors that are critical to understanding the overall stability and safety of energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of energetic compounds.

Introduction to Asymmetrical TNT Isomers

Asymmetrical isomers of trinitrotoluene, including 2,3,4-TNT, 2,3,5-TNT, 2,4,5-TNT, and 3,4,5-TNT, are characterized by different arrangements of the three nitro groups on the toluene (B28343) ring compared to the symmetrical 2,4,6-TNT. These structural variations significantly influence their chemical and physical properties, most notably their melting points and thermal stabilities. The presence of these isomers can lower the melting point and reduce the thermal stability of 2,4,6-TNT, impacting its storage, handling, and performance characteristics.

Thermal Decomposition Properties

The thermal decomposition of TNT isomers is a complex process involving multiple reaction pathways. The initiation of decomposition is highly dependent on temperature and the specific molecular structure of the isomer. While extensive research has been conducted on 2,4,6-TNT, data on its asymmetrical isomers is less abundant. However, available data on their melting and decomposition temperatures provide valuable insights into their relative stabilities.

Quantitative Decomposition Data

The following table summarizes the available melting and decomposition temperature data for various asymmetrical TNT isomers, providing a basis for comparative analysis of their thermal stabilities.

| Isomer | Melting Point (°C) | Decomposition Temperature (°C) |

| 2,3,4-Trinitrotoluene | 112 | Decomposes |

| 2,3,5-Trinitrotoluene | 97.5 | Decomposes |

| 2,4,5-Trinitrotoluene | 104 | Decomposes |

| 3,4,5-Trinitrotoluene | 137.5 | Decomposes |

| 2,4,6-Trinitrotoluene (Symmetrical) | 80.7 | ~240 |

Note: The term "Decomposes" indicates that the substance breaks down at or near its melting point, and a distinct, higher decomposition temperature is not typically reported.

Decomposition Pathways and Mechanisms

The thermal decomposition of nitrotoluenes is generally understood to proceed through several key pathways. The dominant mechanism is often dictated by the temperature and the specific arrangement of the nitro groups, which influences intramolecular interactions.

Key Decomposition Pathways for Trinitrotoluene Isomers:

-

C-NO₂ Homolysis: This is a common initiation step at higher temperatures, where the carbon-nitro bond breaks, releasing a nitrogen dioxide (NO₂) radical. The energy required for this bond scission is a key factor in the thermal stability of the molecule.

-

Nitro-Nitrite Isomerization: In this pathway, a nitro group (-NO₂) rearranges to a nitrite (B80452) group (-ONO), followed by the cleavage of the O-NO bond. This mechanism is often considered in the decomposition of nitroaromatic compounds.

-

Intramolecular Hydrogen Abstraction: The methyl group can interact with an adjacent nitro group, leading to the abstraction of a hydrogen atom and the formation of an aci-nitro intermediate. This pathway is particularly relevant for isomers with a nitro group in the ortho position (e.g., 2,4,6-TNT). Subsequent reactions can lead to the formation of anthranil-like structures.

-

Hydroxyl (OH) Radical Loss: It has been noted that all TNT isomers, with the exception of 3,4,5-trinitrotoluene, can fragment through the loss of a hydroxyl (OH) radical. This suggests a common decomposition feature among the asymmetrical isomers with ortho-nitro groups.

The specific decomposition pathways for each asymmetrical isomer are a subject of ongoing research, with computational studies often providing theoretical insights into the reaction mechanisms and energetics.

Caption: General thermal decomposition pathways for TNT isomers.

Experimental Protocols

The study of the thermal decomposition of asymmetrical TNT isomers employs a range of analytical techniques to elucidate their stability, decomposition kinetics, and reaction products.

Synthesis and Purification of Asymmetrical TNT Isomers

The synthesis of specific asymmetrical TNT isomers for research purposes typically involves multi-step nitration of toluene or its derivatives under carefully controlled conditions to favor the formation of the desired isomer. Purification is a critical step to remove other isomers and byproducts, often involving techniques such as fractional crystallization and chromatography. The purity of the synthesized isomer is paramount for accurate thermal analysis.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point, decomposition onset temperature, and enthalpy of decomposition.

-

Methodology: A small, precisely weighed sample (typically 1-5 mg) of the purified isomer is placed in a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) in an inert atmosphere (e.g., nitrogen or argon). The difference in heat flow to the sample and reference is measured as a function of temperature. The resulting thermogram reveals endothermic events (melting) and exothermic events (decomposition).

Thermogravimetric Analysis (TGA):

-

Objective: To measure the mass loss of a sample as a function of temperature, providing information on the decomposition process and kinetics.

-

Methodology: A small sample of the isomer is placed in a crucible within a thermobalance. The sample is heated at a controlled rate in a defined atmosphere. The mass of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots mass loss versus temperature, from which the decomposition stages and kinetic parameters (activation energy and pre-exponential factor) can be determined using methods such as Kissinger or Ozawa-Flynn-Wall.

Mass Spectrometry (MS):

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Methodology: The outlet of a TGA instrument can be coupled to a mass spectrometer (TGA-MS). As the sample decomposes in the TGA, the evolved gases are transferred to the MS for analysis. The mass-to-charge ratio of the ionized fragments allows for the identification of the decomposition products, providing insights into the reaction mechanism.

Caption: Experimental workflow for studying asymmetrical TNT isomer decomposition.

Conclusion

The thermal decomposition of asymmetrical TNT isomers is a critical area of study for ensuring the safety and reliability of energetic materials. While data is more limited compared to the symmetrical 2,4,6-TNT, it is evident that the isomeric structure has a profound impact on thermal stability. Further research focusing on the detailed kinetic analysis and elucidation of the specific decomposition pathways for each asymmetrical isomer is essential for a comprehensive understanding of these energetic compounds. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

In-Depth Technical Guide: The Environmental Fate of 2,4,6-Trinitrotoluene in Soil

A Note on Nomenclature: The vast majority of scientific literature on the environmental fate of trinitrotoluene focuses on the 2,4,6-Trinitrotoluene (B92697) (TNT) isomer due to its extensive use as an explosive. This guide will, therefore, concentrate on the environmental fate of 2,4,6-TNT in soil, as it is the most relevant isomer in this context.

Introduction

2,4,6-Trinitrotoluene (TNT) is a nitroaromatic explosive compound that has been widely utilized for both military and industrial applications.[1] The legacy of its production and use has resulted in significant contamination of soil and groundwater at manufacturing facilities, military installations, and disposal sites.[2][3] Classified as a priority pollutant due to its toxic and mutagenic characteristics, a thorough understanding of the environmental fate of TNT in soil is paramount for accurate risk assessment and the development of effective remediation technologies.[1][2] This technical guide provides a detailed examination of the transformation pathways, sorption dynamics, and key experimental methodologies for investigating the environmental behavior of TNT in soil.

Transformation and Degradation Pathways

The persistence and transformation of TNT in the soil environment are dictated by a complex interplay of biological and chemical processes. These processes convert TNT into a series of metabolites, which themselves can be of environmental significance.

Biotic Transformation

Microbial activity is the principal driver of TNT transformation in soil. These biotic processes occur under both aerobic and anaerobic conditions, leading to distinct degradation pathways and end products.

Aerobic Degradation: Under aerobic conditions, the transformation of TNT is primarily initiated by the reduction of its nitro groups, a process carried out by a diverse range of soil microorganisms, including bacteria and fungi.[2][4] This reduction is often catalyzed by NAD(P)H-dependent nitroreductase enzymes.[2] The transformation typically follows a stepwise reduction of the nitro groups, resulting in the formation of aminodinitrotoluenes (ADNTs) and subsequently diaminonitrotoluenes (DANTs).[3][5] The reduction pathway generally commences at the para-nitro group, followed by the ortho-nitro groups.[6]

Key aerobic transformation products include:

While these amino derivatives can undergo further transformation, complete mineralization of TNT to carbon dioxide under aerobic conditions is generally limited.[4][7] An alternative aerobic pathway involves the formation of a hydride-Meisenheimer complex, which can lead to the release of nitrite (B80452) from the aromatic ring.[3]

Anaerobic Degradation: Anaerobic environments typically facilitate a more extensive reduction of the nitro groups on the TNT molecule.[5] The pathway proceeds through the formation of ADNTs and DANTs, and can ultimately lead to the production of 2,4,6-triaminotoluene (B1203909) (TAT).[3] TAT is a critical intermediate in the anaerobic degradation cascade.[3] Although initially considered a terminal product, subsequent research has indicated that TAT can be further metabolized, potentially culminating in the cleavage of the aromatic ring.[3][8]

Key anaerobic transformation products include:

-

2-amino-4,6-dinitrotoluene (2-ADNT)[3]

-

4-amino-2,6-dinitrotoluene (4-ADNT)[3]

-

2,4-diamino-6-nitrotoluene (2,4-DANT)[3]

-

2,6-diamino-4-nitrotoluene[5]

-

2,4,6-triaminotoluene (TAT)[3]

Under specific anaerobic conditions, particularly in the presence of certain microbial consortia, the complete denitration of TNT has been observed, resulting in nitrogen-free end products such as toluene (B28343) and p-cresol.[6]

Abiotic Transformation

In addition to microbial processes, TNT is also subject to abiotic transformation in the soil environment, primarily through photodegradation and hydrolysis.

Photodegradation: In the upper layers of soil exposed to sunlight, TNT can undergo photolytic degradation.[5] This process results in the formation of various photoproducts, with 1,3,5-trinitrobenzene (B165232) (1,3,5-TNB) being a principal product.[5] The rate of photodegradation can be enhanced by the presence of soil moisture.

Hydrolysis: The hydrolysis of TNT can occur, especially under alkaline (high pH) conditions.[9][10] This chemical process transforms TNT into other compounds, with the degradation rate increasing at higher pH levels.[10] However, the sustained alkaline conditions required for significant hydrolysis are not typical of most natural soil environments.[3]

Sorption and Mobility in Soil

The transport and bioavailability of TNT within the soil matrix are largely governed by its sorption to soil particles. TNT exhibits a moderate affinity for soil, which serves to limit its mobility and reduce the potential for leaching into underlying groundwater.[5]

Several soil characteristics influence the extent of TNT sorption:

-

Soil Organic Carbon: A higher content of organic carbon in the soil is generally correlated with increased sorption of TNT.

-

Clay Content and Type: The clay fraction of soil is a significant sorbent for TNT. The specific type of clay mineral and the exchangeable cations present on the clay surfaces can modulate the strength of this sorption. For instance, soils containing clays (B1170129) saturated with potassium ions (K+) tend to show enhanced TNT adsorption.

-

Iron Oxides: The amount of extractable iron in soil has been shown to correlate with the degree of TNT adsorption.[11]

The soil-water partition coefficient (Kd) is a quantitative measure of TNT sorption. Elevated Kd values are indicative of stronger sorption and, consequently, lower mobility in the soil.

Quantitative Data on the Environmental Fate of 2,4,6-TNT in Soil

The following tables provide a summary of key quantitative data concerning the degradation and sorption of 2,4,6-TNT in soil.

Table 1: Degradation and Mineralization of 2,4,6-TNT in Soil

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Biological Half-Life | Soil | Several weeks to 6 months | [5] |

| Degradation | Soil Slurry Reactor (aerobic) | >99% removal in 25 days | [12] |

| Degradation | Soil Column Reactor (aerobic) | >99% removal in 60 days | [12] |

| Mineralization to CO2 | Soil with Phanerochaete chrysosporium | 6.3% in 30 days (low initial conc.) | [7] |

| Mineralization to CO2 | Soil with Phanerochaete chrysosporium | 18.4% in 90 days (high initial conc.) | [7] |

| Degradation | Soil with Achromobacter spanius STE 11 | Complete removal of 100 mg/L in 20 hours | [1] |

| Degradation | Soil with bacterial consortium | 97.2% removal of 100 mg/L in 4 hours |[13] |

Table 2: Sorption Coefficients of 2,4,6-TNT in Various Soils

| Soil Property | Sorption Coefficient (Kd) (L/kg) | Reference |

|---|---|---|

| Average for 13 U.S. Army Ammunition Plant soils | 4.0 | [11] |

| Clay-rich soils | up to 60,000 (with K+ saturation) | [14] |

| Sandy soil | Limited sorption |[15] |

Experimental Protocols

The investigation of TNT's environmental fate necessitates the use of standardized and reproducible experimental protocols. The following sections outline common experimental designs and analytical methodologies.

Soil Microcosm/Slurry Experiment

Laboratory-scale microcosm or slurry experiments are frequently employed to study the degradation of TNT in soil under controlled conditions.

Objective: To quantify the rate and extent of TNT degradation in a specific soil under various conditions (e.g., aerobic vs. anaerobic, with or without amendments).

Materials:

-

TNT-contaminated soil or uncontaminated soil for spiking

-

Microcosm vessels (e.g., serum bottles, flasks) with appropriate seals

-

Sterile deionized water

-

Nutrient solutions or amendments (e.g., carbon sources like molasses, nitrogen sources)

-

Shaker or incubator for temperature control

-

Analytical instrumentation (e.g., HPLC, GC-MS)

Procedure:

-

Soil Preparation: The soil is sieved to remove coarse debris and homogenized to ensure uniformity. For spiking experiments, a known mass of TNT is dissolved in a carrier solvent and thoroughly mixed with the soil.

-

Microcosm Setup: A predetermined mass of the prepared soil is added to each microcosm vessel. For slurry experiments, a defined volume of sterile water is added to achieve the desired soil-to-water ratio.[16]

-

Amendment Addition: As per the experimental design, nutrient solutions or other amendments are introduced into the microcosms.

-

Incubation: The microcosms are incubated under precisely controlled conditions. For aerobic studies, vessels are typically aerated or left with a permeable seal. For anaerobic studies, the headspace is purged with an inert gas (e.g., nitrogen), and the vessels are hermetically sealed.[17] A constant temperature is maintained throughout the incubation period.

-

Sampling: At predefined time points, replicate microcosms are sacrificed for analysis, or subsamples are aseptically withdrawn.

-

Extraction: TNT and its metabolites are extracted from the soil or slurry samples using an appropriate organic solvent, commonly acetonitrile (B52724).[18][19]

-

Analysis: The resulting extracts are analyzed using chromatographic techniques such as HPLC or GC-MS to identify and quantify the concentrations of TNT and its degradation products.[18][20]

Analytical Method: EPA Method 8330

The United States Environmental Protection Agency (U.S. EPA) Method 8330 is a widely accepted standard procedure for the analysis of explosives, including TNT and its primary metabolites, in soil and water matrices.[18][21][22][23]

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a UV detector for the separation and quantification of the target analytes.[18]

Extraction from Soil (Ultrasonic Extraction as per Method 8330A):

-

A 2-gram subsample of the soil is weighed into a glass vial, to which 10 mL of acetonitrile is added.[23]

-

The vial is vortexed to ensure thorough mixing and is then placed in a cooled ultrasonic bath for 18 hours to facilitate extraction.[23]

-

Following sonication, the sample is allowed to settle for 30 minutes to permit the separation of the soil particles from the solvent.[23]

-

An aliquot of the supernatant is carefully removed and combined with a calcium chloride solution; this step is designed to precipitate dissolved humic substances that could interfere with the analysis.[23]

-

The mixture is agitated, allowed to stand, and then filtered through a 0.45-µm filter prior to injection into the HPLC system.[22][23]

HPLC Analysis:

-

Column: A C18 reverse-phase column is the standard for this separation.

-

Mobile Phase: An isocratic or gradient elution using a mixture of methanol (B129727) and water is typically employed.

-

Detector: A UV detector is set to a specific wavelength (e.g., 254 nm) to monitor the absorbance of the nitroaromatic compounds as they elute from the column.

-

Quantification: The concentration of each analyte in the sample is determined by comparing its chromatographic peak area or height to a calibration curve generated from standards of known concentrations.

Visualizations

Degradation Pathways of 2,4,6-TNT in Soil

Caption: Simplified degradation pathways of 2,4,6-TNT in soil.

General Experimental Workflow for a TNT Soil Degradation Study

Caption: General experimental workflow for a TNT soil degradation study.

Conclusion

The environmental fate of 2,4,6-trinitrotoluene in soil is a complex process governed by a combination of biotic and abiotic transformations, sorption, and transport phenomena. Microbial degradation, especially under anaerobic conditions, is a key mechanism for the detoxification of TNT-contaminated soils. The sorption of TNT to soil constituents, such as organic matter and clay minerals, plays a crucial role in limiting its mobility, although this can also reduce its bioavailability to degrading microorganisms. A comprehensive understanding of these intricate processes, supported by rigorous experimental data, is indispensable for the effective management and remediation of sites contaminated with TNT. The protocols, data, and visualizations presented in this guide offer a foundational resource for researchers and environmental professionals dedicated to addressing the challenges posed by TNT contamination.

References

- 1. research.utwente.nl [research.utwente.nl]

- 2. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Trinitrotoluene(TNT) Biotransformation Pathways Under Aerobic and Anaerobic Condition [eeer.org]

- 7. Biodegradation of TNT (2,4,6-trinitrotoluene) by Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological degradation of 2,4,6-trinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Adsorption and Desorption of 2,4,6-Trinitrotoluene by Soils [agris.fao.org]

- 12. Bioremediation of 2,4,6-trinitrotoluene contaminated soil in slurry and column reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. slunik.slu.se [slunik.slu.se]

- 17. conservancy.umn.edu [conservancy.umn.edu]

- 18. greenrivertech.com.tw [greenrivertech.com.tw]

- 19. benchchem.com [benchchem.com]

- 20. ajbasweb.com [ajbasweb.com]

- 21. epa.gov [epa.gov]

- 22. epa.gov [epa.gov]

- 23. epa.gov [epa.gov]

Navigating the Environmental Fate of 2,3,5-Trinitrotoluene: A Technical Guide to Aqueous Solubility and Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data specifically detailing the aqueous solubility and environmental transport of 2,3,5-trinitrotoluene (2,3,5-TNT) are scarce. The vast majority of research has concentrated on its more common isomer, 2,4,6-trinitrotoluene (B92697) (2,4,6-TNT). This guide provides a comprehensive overview of the known properties and behaviors of 2,4,6-TNT to serve as a foundational reference. While the fundamental principles of solubility and transport are applicable to 2,3,5-TNT, the quantitative values are likely to differ due to isomeric variations. An estimated aqueous solubility for 2,3,5-TNT is provided based on available data, but should be interpreted with caution.

Aqueous Solubility of Trinitrotoluene (TNT)

The aqueous solubility of TNT is a critical parameter governing its environmental mobility. While data for 2,3,5-TNT is limited, an estimated value is presented below. For a comprehensive understanding, detailed experimental data for the well-studied 2,4,6-TNT isomer are provided, illustrating the influence of temperature on solubility.

Table 1: Aqueous Solubility of TNT Isomers

| Isomer | Temperature (°C) | Aqueous Solubility (mg/L) | Data Type |

| 2,3,5-TNT | Not Specified | ~13.8 (estimated) | Estimated |

| 2,4,6-TNT | 20 | 130 | Experimental |

| 2,4,6-TNT | ~2 | 50 | Experimental |

| 2,4,6-TNT | ~36 | 210 | Experimental |

Note: The estimated solubility for 2,3,5-TNT is calculated from a reported Log10 of water solubility in mol/L. The experimental conditions for this value are not available.

Experimental Protocols for Determining Aqueous Solubility

Precise determination of aqueous solubility is fundamental to understanding the environmental fate of a compound. The following are standard experimental protocols used for nitroaromatic compounds like TNT.

Shake-Flask Method (Equilibrium Solubility)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturated concentration of a compound in an aqueous solution at equilibrium.

Materials:

-

Crystalline 2,4,6-Trinitrotoluene

-

Deionized water (or relevant aqueous buffer)

-

Temperature-controlled shaker or water bath

-

Sealed vials

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

An excess amount of the crystalline compound is added to a known volume of deionized water in a sealed vial.

-

The vials are placed in a temperature-controlled shaker or water bath and agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a calibrated HPLC-UV system.

Turbidimetric Method (Kinetic Solubility)

This high-throughput method is often used in early-stage drug discovery to determine the kinetic solubility of a compound.

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous solution.

Materials:

-

Compound of interest dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader with turbidimetric or nephelometric capabilities

Procedure:

-

A high-concentration stock solution of the compound is prepared in an organic solvent like DMSO.

-

Serial dilutions of the stock solution are made.

-

A small aliquot of each dilution is added to an aqueous buffer in a 96-well plate.

-

The plate is incubated for a short period (e.g., 1-2 hours) to allow for precipitation.

-

The turbidity of each well is measured using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Workflow for determining aqueous solubility.

Environmental Transport of Trinitrotoluene

The transport of TNT in the environment is governed by a combination of physical and chemical processes. While specific data for 2,3,5-TNT is not available, the principles derived from studies of 2,4,6-TNT are applicable.

Key Transport Mechanisms:

-

Advection and Dispersion: The movement of dissolved TNT with the bulk flow of groundwater (advection) and its spreading due to variations in flow paths (dispersion).

-

Sorption: The partitioning of TNT from the aqueous phase to solid phases such as soil and sediment. This is a key factor in retarding the movement of TNT.

-

Biodegradation: The transformation of TNT by microorganisms, which can significantly reduce its concentration in the environment.

-

Photodegradation: The breakdown of TNT in the presence of sunlight, primarily in surface waters.

Table 2: Soil Sorption Coefficients for 2,4,6-TNT

| Soil Type | Organic Carbon Content (%) | Sorption Coefficient (Kd) (L/kg) |

| Sandy Loam | Low | 2.7 - 11 |

| Clay | Variable | Varies with clay mineralogy |

Note: Higher Kd values indicate stronger sorption to soil and less mobility in groundwater.

Conceptual model of TNT environmental transport.

Biodegradation of Trinitrotoluene

Microbial degradation is a critical process in the natural attenuation of TNT. The primary mechanism involves the sequential reduction of the nitro groups, which can occur under both aerobic and anaerobic conditions.

General Biodegradation Pathway: The biodegradation of 2,4,6-TNT typically proceeds through the following steps:

-

Reduction of a nitro group to a nitroso group.

-

Further reduction to a hydroxylamino group.

-

Final reduction to an amino group, forming aminodinitrotoluenes.

-

This process can continue for the other nitro groups, leading to the formation of diaminonitrotoluenes and ultimately triaminotoluene.

These reduced intermediates are generally more water-soluble but can also be more toxic than the parent TNT molecule. The complete mineralization of TNT to carbon dioxide and water is a slow process in the environment.

TNT biodegradation via nitro group reduction.

Conclusion and Future Research Directions

While this guide provides a thorough overview based on the available data for 2,4,6-TNT, it highlights a significant knowledge gap concerning the 2,3,5-TNT isomer. The principles of aqueous solubility and environmental transport are universal; however, the specific quantitative parameters for 2,3,5-TNT remain largely uncharacterized. Future research should focus on:

-

Experimental determination of the aqueous solubility of 2,3,5-TNT under various environmentally relevant conditions (temperature, pH).

-

Comparative studies of the sorption behavior of different TNT isomers on various soil and sediment types to quantify their relative mobilities.

-

Investigation of the biodegradation pathways and kinetics of 2,3,5-TNT to understand its persistence and the formation of potential transformation products in the environment.

Such data are crucial for accurate environmental risk assessment and the development of effective remediation strategies for sites contaminated with different formulations of trinitrotoluene.

Toxicological Profile of 2,3,5-Trinitrotoluene: An In-depth Technical Guide

Disclaimer: Information regarding the toxicological profile of specific trinitrotoluene (TNT) isomers other than the well-studied 2,4,6-trinitrotoluene (B92697) is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known toxicological data for 2,4,6-trinitrotoluene as a representative of this class of compounds to infer potential toxicological properties of less-studied isomers like 2,3,5-trinitrotoluene.

Introduction

Trinitrotoluene (TNT) is a nitroaromatic compound widely recognized for its use as an explosive. While 2,4,6-trinitrotoluene is the most common isomer, other isomers such as this compound exist, often as impurities in the manufacturing of commercial-grade TNT. The toxicological properties of these compounds are of significant interest due to the potential for occupational exposure and environmental contamination. This technical guide synthesizes the available toxicological data, experimental protocols, and known mechanisms of action for trinitrotoluene, with a primary focus on the 2,4,6-isomer due to the wealth of available data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for evaluating its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME). Limited data is available for this compound.

Table 1: Physicochemical Properties of this compound and 2,4,6-Trinitrotoluene

| Property | This compound | 2,4,6-Trinitrotoluene |

| CAS Number | 609-74-5[1] | 118-96-7[2] |

| Molecular Formula | C₇H₅N₃O₆[1] | C₇H₅N₃O₆[2] |

| Molecular Weight | 227.13 g/mol [1] | 227.13 g/mol [2] |

| Appearance | - | Pale yellow crystalline solid[2] |

| Melting Point | - | 80.35 °C[2] |

| Boiling Point | - | 295 °C (decomposes)[2] |

| Water Solubility | - | 130 mg/L at 20 °C[2] |

| Vapor Pressure | - | 0.0002 mmHg at 20 °C |

| Octanol-Water Partition Coefficient (log Kow) | - | 1.60[3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the movement of a toxicant into, through, and out of the body. For 2,4,6-Trinitrotoluene, exposure can occur through inhalation, ingestion, and dermal contact.

Absorption:

-

Inhalation: Inhalation of TNT-laden dust is a primary route of occupational exposure.[4]

-

Oral: Ingestion of contaminated soil or water is a potential route of exposure for the general population living near military sites.

-

Dermal: TNT can be absorbed through the skin, which can be identified by a characteristic yellow-orange staining.[5]

Distribution: Following absorption, TNT is distributed throughout the body via the bloodstream. The liver is a primary organ for its metabolism.

Metabolism: The metabolism of 2,4,6-TNT is complex and involves the reduction of its nitro groups by various enzymes, primarily in the liver. This process can lead to the formation of reactive intermediates. Biological degradation products include 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene.[4] The metabolism of TNT is a critical factor in its toxicity, as some metabolites are more toxic than the parent compound.

Excretion: Metabolites of TNT are primarily excreted in the urine. The presence of these metabolites can be used as a biomarker of exposure.

Toxicodynamics: Mechanisms of Toxicity

Toxicodynamics refers to the mechanisms by which a substance exerts its toxic effects at the cellular and molecular levels. The toxicity of 2,4,6-TNT is believed to be mediated by several mechanisms, including:

-

Oxidative Stress: One of the proposed mechanisms of TNT toxicity is the generation of reactive oxygen species (ROS).[4] This can lead to cellular damage, including lipid peroxidation and DNA damage.

-

Methemoglobinemia: TNT and its metabolites can oxidize the iron in hemoglobin, leading to the formation of methemoglobin, which is incapable of carrying oxygen. This can result in cyanosis and other symptoms of oxygen deprivation.

-

Enzyme Inhibition: TNT and its metabolites can inhibit various enzymes, disrupting cellular processes.

-

Covalent Binding: Reactive metabolites of TNT can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and genotoxicity.

Signaling Pathways Involved in TNT Toxicity

The generation of reactive oxygen species by TNT can trigger a cascade of cellular signaling pathways associated with stress response and apoptosis.

References

- 1. This compound [webbook.nist.gov]

- 2. Trinitrotoluene [chemeurope.com]

- 3. 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. TNT - Wikipedia [en.wikipedia.org]

The Isomeric World of Trinitrotoluene: A Historical and Technical Guide

An In-depth Exploration of the Synthesis, Properties, and Analysis of Trinitrotoluene Isomers for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the history, discovery, and chemical intricacies of trinitrotoluene (TNT) and its isomers. From its initial synthesis as a yellow dye to its infamous role as a powerful explosive, the story of TNT is a fascinating journey through the annals of organic chemistry. This document delves into the detailed synthesis protocols, comparative physical and chemical properties, and modern analytical techniques used to distinguish and quantify these closely related compounds.

A Historical Perspective: From Dye to Detonation

Trinitrotoluene was first synthesized in 1863 by the German chemist Julius Wilbrand.[1][2] Initially, it was utilized as a yellow dye, and its explosive potential remained unrecognized for nearly three decades.[1] This was primarily due to its relative insensitivity to shock and friction compared to other explosives of the era.[1][3] The powerful explosive properties of what is now commonly known as TNT, the 2,4,6-trinitrotoluene (B92697) isomer, were later discovered by another German chemist, Carl Häussermann, in 1891.[1]

The early 20th century saw the rapid adoption of TNT as a military explosive. The German armed forces began filling artillery shells with TNT in 1902, and the British followed suit in 1907, replacing the more sensitive Lyddite.[1] The relative stability of TNT was a significant advantage, allowing it to be melted with steam and safely poured into shell casings.[4] Its lower sensitivity meant that shells would often penetrate armor before detonating, causing more significant damage.[1]

The industrial-scale production of 2,4,6-TNT typically involves a three-step nitration process of toluene (B28343).[1] This process, however, also yields a mixture of other trinitrotoluene isomers, which are generally less stable and have different physical properties. The removal of these undesirable isomers is a critical step in producing military-grade TNT and is often achieved through a process called sulfitation, where the crude TNT is treated with an aqueous sodium sulfite (B76179) solution to remove the less stable isomers.[1]

The Family of Trinitrotoluene Isomers

While 2,4,6-trinitrotoluene is the most well-known and widely used isomer, several other constitutional isomers of trinitrotoluene exist. These isomers differ in the positions of the three nitro groups on the toluene ring, which significantly influences their chemical and physical properties. The primary isomers of trinitrotoluene include:

-

2,4,6-Trinitrotoluene

-

2,4,5-Trinitrotoluene

-

2,3,4-Trinitrotoluene

-

2,3,6-Trinitrotoluene

-

3,4,5-Trinitrotoluene

-

2,3,5-Trinitrotoluene

The formation of these various isomers is a direct consequence of the directing effects of the methyl and nitro groups on the aromatic ring during the electrophilic nitration of toluene and its nitrated intermediates.

Comparative Physicochemical Properties

The seemingly subtle differences in the substitution patterns of the nitro groups lead to significant variations in the physical and chemical properties of the TNT isomers. These properties are critical for their synthesis, purification, and potential applications.

| Property | 2,4,6-TNT | 2,4,5-TNT | 2,3,4-TNT | 2,3,6-TNT | 3,4,5-TNT | 2,3,5-TNT |

| Molecular Formula | C₇H₅N₃O₆ | C₇H₅N₃O₆ | C₇H₅N₃O₆ | C₇H₅N₃O₆ | C₇H₅N₃O₆ | C₇H₅N₃O₆ |

| Molar Mass ( g/mol ) | 227.13 | 227.13 | 227.13 | 227.13 | 227.13 | 227.13 |

| Melting Point (°C) | 80.1 - 82 | 104 | 112 | 111.5 - 112.5 | 137.5 | 97.5 |

| Boiling Point (°C) | 240 (explodes) | ~369 | ~390 | ~390 | ~448 | N/A |

| Density (g/cm³) | 1.654 | ~1.70 | N/A | 1.608 | 1.608 | N/A |

| Detonation Velocity (m/s) | 6,900 | N/A | N/A | N/A | N/A | N/A |

| Solubility in Water | Low | Very Low | Very Low | Low | Very Low | Low |

| Appearance | Pale yellow solid | Yellowish solid | Yellowish solid | Yellowish solid | Greenish-yellow prisms | Yellowish solid |

Synthesis of Trinitrotoluene Isomers: Experimental Protocols

The synthesis of trinitrotoluene isomers involves the carefully controlled nitration of toluene or its nitrated derivatives. The specific reaction conditions, including the nitrating agent, temperature, and reaction time, determine the isomeric distribution of the products.

General Three-Step Synthesis of 2,4,6-Trinitrotoluene

The industrial production of 2,4,6-TNT is a well-established three-stage process:[1]

-

Mononitration of Toluene: Toluene is reacted with a mixture of sulfuric acid and nitric acid to produce mononitrotoluene (MNT).

-

Dinitration of MNT: The separated MNT is then further nitrated to dinitrotoluene (DNT).

-

Trinitration of DNT: Finally, the DNT is nitrated to trinitrotoluene (TNT) using a more potent nitrating mixture, typically oleum (B3057394) (fuming sulfuric acid) and nitric acid.[1]

References

Spectroscopic Profile of 2,3,5-Trinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,3,5-Trinitrotoluene (2,3,5-TNT), an asymmetric isomer of the widely known explosive, 2,4,6-Trinitrotoluene. While less common, 2,3,5-TNT is significant as a byproduct in the manufacture of TNT and as an environmental contaminant.[1] A thorough understanding of its spectroscopic characteristics is crucial for its detection, identification, and quantification in various matrices.

Mass Spectrometry

Mass spectrometry is a primary tool for the identification of this compound, providing detailed information about its molecular weight and fragmentation patterns.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Key Fragments (m/z) and Relative Intensities | Reference |

| Electron Ionization (EI) | 227 (M+), 210, 181, 151, 123, 105, 89, 77, 63 | [2][3] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for obtaining the mass spectrum of 2,3,5-TNT involves gas chromatography coupled with mass spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) is prepared.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., Supelcowax 10) is interfaced with a mass spectrometer featuring an electron ionization source.[4]

-

GC Conditions: The oven temperature is programmed to ramp from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 30°C/min) to ensure separation of isomers. Helium is typically used as the carrier gas.[4]

-

MS Conditions: The ion source temperature is maintained at a consistent temperature (e.g., EI at 250°C). Mass spectra are acquired over a suitable mass range (e.g., m/z 50-300).[4]

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for nitroaromatic compounds. The molecular ion (M+) at m/z 227 is typically observed. Subsequent fragmentation involves the loss of nitro groups (NO₂), oxygen atoms, and other neutral fragments, leading to the formation of the observed fragment ions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,3,5-Trinitrotoluene

Introduction

2,3,5-Trinitrotoluene (2,3,5-TNT) is a constitutional isomer of the more common 2,4,6-Trinitrotoluene (TNT).[1] As a component found in the wastewater from 2,4,6-TNT production, its detection and quantification are crucial for environmental monitoring and in the forensic analysis of explosives.[1] Asymmetric trinitrotoluene isomers like 2,3,5-TNT share many properties with 2,4,6-TNT but can exhibit different characteristics, such as higher hygroscopicity and lower thermal stability.[1] This document provides detailed application notes and protocols for the analytical determination of this compound, intended for researchers, scientists, and drug development professionals. The primary application of this compound in a laboratory setting is as an analytical standard for the identification and quantification of various trinitrotoluene isomers and their degradation products in environmental samples using techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[1]

Physicochemical Properties

A summary of key physicochemical properties of this compound is essential for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₆ | [2] |

| Molecular Weight | 227.1311 g/mol | [2] |

| CAS Number | 609-74-5 | [2] |

| Melting Point | ~97.5°C | [1] |

| Decomposition Temperature | Begins at 283°C, complete at 333°C | [1] |

| Appearance | Solid | |

| LogP | 1.80 | [3] |

Chromatographic Methods for Analysis

Chromatography is a fundamental technique for separating complex mixtures, and various methods have been optimized for the analysis of TNT isomers and related compounds.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) detector is a widely used method for the analysis of this compound and its related isomers.[1]

Protocol for HPLC Analysis of Trinitrotoluene Isomers

This protocol is adapted from a method for the separation of 2,4,5-Trinitrotoluene and is applicable for the analysis of other isomers, including this compound.[3]

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column.[3] Other C18 columns can also be effective.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Detector: UV detector.

Experimental Parameters:

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV |

Sample Preparation:

-

Accurately weigh a certified reference standard of this compound.

-

Dissolve the standard in a suitable solvent, such as acetonitrile, to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

For environmental samples (e.g., soil, water), extract the analytes using a suitable solvent like acetonitrile or toluene.[4][5] The extract may require cleanup and concentration steps prior to analysis.[4]

Workflow for HPLC Analysis:

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is another powerful technique for the analysis of TNT isomers.[5][6]

Protocol for GC-MS Analysis of Trinitrotoluene Isomers

This protocol is based on methods developed for the analysis of military-grade TNT and its impurities.[6]

Instrumentation and Columns:

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer. A flame ionization detector (FID) can also be used.[6]

-

Column: A fused silica (B1680970) capillary column, such as one coated with Supelcowax 10.[7]

-

Carrier Gas: Helium.[7]

-

Injection: Splitless injection is typically used for trace analysis.

Experimental Parameters:

| Parameter | Value | Reference |

| Column | Fused silica capillary column (e.g., Supelcowax 10, 2m length) | [7] |

| Carrier Gas | Helium at 8 psig head pressure | [7] |

| Temperature Program | 80°C to 250°C at 30°C/min | [7] |

| Detector | Mass Spectrometer (Electron Ionization - EI) or Electron Capture Detector (ECD) | [5][7] |

Sample Preparation for GC Analysis:

-

Weigh approximately 100 mg of the finely ground sample into a vial.[6]

-

Add 1 ml of hexane (B92381) and heat to boiling.[6]

-

Cool to room temperature and decant the hexane extract.[6]

-

Repeat the extraction with a second portion of boiling hexane.[6]

-

Combine the extracts and evaporate to near dryness.[6]

-

Dissolve the residue in 20-50 µl of chloroform (B151607) and inject 2 µl into the gas chromatograph.[6]

Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Data

Mass spectrometry is a key detection method for the unambiguous identification of this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that can be used for its identification.

Key Mass Fragments for this compound (EI-MS):

| m/z | Relative Intensity |

| 210 | 100 |

| 30 | 20.82 |

| 63 | 18.52 |

| 51 | 16.72 |

| 227 | 13.61 |

Data obtained from PubChem CID 11878.[8]

Logical Relationship of Analytical Techniques:

Caption: Interrelationship of sample preparation and analytical techniques.

Conclusion

The analytical determination of this compound requires robust and sensitive methods. HPLC with UV detection and GC with MS or ECD are the most common and reliable techniques.[5] Proper sample preparation is critical to achieving accurate and precise results, especially when dealing with complex environmental matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of trinitrotoluene isomers.

References

- 1. This compound Isomer|CAS 609-74-5|RUO [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. 2,4,5-Trinitrotoluene | SIELC Technologies [sielc.com]

- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dl.astm.org [dl.astm.org]

- 7. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trinitrotoluene | C7H5N3O6 | CID 11878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution Separation of Trinitrotoluene (TNT) Isomers and Related Compounds by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the high-resolution separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its key related compounds, including dinitrotoluene (DNT) and aminodinitrotoluene (ADNT) isomers. The primary method utilizes a diol-functionalized stationary phase, which provides enhanced selectivity for these nitroaromatic compounds through a charge-transfer complex formation mechanism.[1] This method offers significant improvements in resolution, analysis time, and solvent consumption compared to traditional C18 and phenyl columns.[1] Additionally, this document addresses the chromatographic behavior of other TNT isomers, providing a comprehensive resource for the analysis of complex explosive mixtures and related matrices.

Introduction